9(11)-Dehydromanogenin
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Overview
Description
9(11)-Dehydromanogenin is a steroidal sapogenin, a type of natural product derived from plants It is structurally characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromanogenin typically involves the selective chlorination of steroid compounds at the 9-position, followed by dehydrochlorination to introduce the 9,11-double bond. For instance, the chlorination can be achieved using reagents like PhlCI2 or SO2Cl2 in the presence of benzoyl peroxide. The subsequent dehydrochlorination is carried out under alkaline conditions to yield the desired 9,11-unsaturated steroid .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial transformation, to introduce the double bond at the 9,11-position. This method is advantageous due to its specificity and efficiency in producing the desired compound.
Chemical Reactions Analysis
Types of Reactions: 9(11)-Dehydromanogenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can be used to modify the double bond or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketonized derivatives, while reduction can produce saturated analogs of the compound.
Scientific Research Applications
9(11)-Dehydromanogenin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to plant biochemistry and metabolism.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: The compound is used in the production of steroidal drugs and other bioactive molecules.
Mechanism of Action
9(11)-Dehydromanogenin can be compared with other similar steroidal sapogenins, such as diosgenin and tigogenin. These compounds share structural similarities but differ in the position and nature of their functional groups. The presence of the 9,11-double bond in this compound distinguishes it from other sapogenins and contributes to its unique chemical and biological properties .
Comparison with Similar Compounds
- Diosgenin
- Tigogenin
- Hecogenin
- Sarsasapogenin
Properties
IUPAC Name |
(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRCWVAWYFQIU-SIJSCITFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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